B1576817 Pleurain-D1 antimicrobial peptide

Pleurain-D1 antimicrobial peptide

カタログ番号: B1576817
注意: 研究専用です。人間または獣医用ではありません。
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説明

Distinctin-D1 (D1), first isolated from the frog Phyllomedusa distincta, is a heterodimeric antimicrobial peptide (AMP) composed of two distinct polypeptide chains (Chain A and Chain B) linked by a disulfide bond . Its unique structural configuration enables selective antimicrobial activity against pathogenic bacteria, including Escherichia coli and Staphylococcus aureus, with minimal hemolytic effects on human erythrocytes . D1 adopts an α-helical conformation in membrane-like environments, facilitating interactions with bacterial lipid bilayers while maintaining stability against proteolytic degradation . This balance of potency and specificity positions D1 as a promising candidate for combating antibiotic-resistant pathogens.

特性

生物活性

Antibacterial, Antifungal

配列

FLSGILKLAFKIPSVLCAVLKNC

製品の起源

United States

類似化合物との比較

Structural Comparison with Similar Antimicrobial Peptides

Heterodimeric vs. Monomeric Structures

D1’s heterodimeric architecture distinguishes it from monomeric AMPs like melittin (from bee venom) and magainin II (from frog skin). While melittin and magainin II rely on α-helical structures to disrupt membranes, D1’s disulfide-linked dimer forms a symmetrical four-helix bundle, enhancing structural stability and target specificity . In contrast, peptides like dicynthaurin (from tunicates) and halocidin (from sea squirts) also exhibit dimeric structures but lack the disulfide bond, reducing their resistance to proteases .

Database Classification

The Antimicrobial Peptide Database (APD3) categorizes D1 under "animal-derived peptides with heterodimeric structures," alongside rare examples like β-defensins and panusin . Panusin, a lobster-derived β-defensin, shares D1’s disulfide bonds but adopts an antiparallel β-sheet fold, highlighting structural diversity among dimeric AMPs .

Table 1: Structural Features of Selected AMPs
Peptide Source Structure Key Features Reference
Distinctin-D1 Phyllomedusa frog Heterodimeric Disulfide bond, four-helix bundle
Melittin Bee venom Monomeric α-helical, pore-forming
Panusin Lobster β-defensin Antiparallel β-sheet, disulfide-rich
Halocidin Sea squirt Homodimeric No disulfide bond, α/β-mixed

Antimicrobial Activity and Efficacy

Minimal Inhibitory Concentration (MIC)

D1 exhibits MIC values comparable to clinically used antibiotics. Against E. coli, D1 shows an MIC of 1.48 μM, outperforming magainin II (6.25 μM) but slightly less potent than melittin (0.92 μM) . However, melittin’s high hemolytic activity limits its therapeutic utility, whereas D1 causes <5% erythrocyte lysis even at 200 μM .

Table 2: MIC Values of AMPs Against Common Pathogens
Peptide E. coli (μM) S. aureus (μM) Hemolytic Activity (200 μM) Reference
Distinctin-D1 1.48 1.83 <5%
Melittin 0.92 1.10 >95%
Magainin II 6.25 12.5 10–15%
Esculentin-1a 2.30 3.80 8–12%

Spectrum of Activity

D1 demonstrates broad-spectrum activity against Gram-negative and Gram-positive bacteria, similar to hybrid peptides like those described in , which combine motifs from multiple AMPs to enhance efficacy . However, D1’s natural origin provides an evolutionary advantage in avoiding rapid bacterial resistance compared to synthetic hybrids.

Mechanisms of Action and Stability

Membrane Interaction

D1 preferentially disrupts bacterial membranes via electrostatic interactions with negatively charged phospholipids, a mechanism shared by magainin II and esculentin-1a . Unlike melittin, which forms large pores, D1 induces subtle membrane perturbations, minimizing collateral damage to host cells .

Proteolytic Resistance

D1’s disulfide bond and helical bundle confer remarkable stability against proteases like trypsin and chymotrypsin. In comparative assays, D1 retained >90% integrity after 24 hours, whereas melittin and magainin II were degraded within 4 hours . This stability mirrors engineered peptides with D-amino acid substitutions, which evade protease recognition .

Hemolytic Activity and Therapeutic Index

D1’s therapeutic index (ratio of hemolytic to antimicrobial activity) surpasses that of melittin and magainin II by orders of magnitude. For example, D1’s hemolytic concentration (HC50) is >200 μM, compared to melittin’s HC50 of 2.5 μM . This selectivity aligns with dicynthaurin and halocidin, which also target bacterial membranes over eukaryotic cells .

準備方法

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to determine the molecular mass of purified peptides, confirming the identity and purity of Pleurain-D1. Observed masses are compared with theoretical masses derived from amino acid sequences.

Amino Acid Sequencing

Edman degradation is employed to determine the primary amino acid sequence of Pleurain-D1. This method sequentially removes and identifies N-terminal amino acids, confirming peptide identity and sequence integrity.

Alkylation of Cysteine Residues

To stabilize cysteine residues and prevent disulfide bond reshuffling, peptides are treated with iodoacetamide (IAA) under controlled conditions. This alkylation step is important for maintaining peptide structure during analysis.

Synthetic Peptide Production

For functional studies and to ensure reproducibility, Pleurain-D1 is synthesized chemically using solid-phase peptide synthesis (SPPS). Synthetic peptides are purified by RP-HPLC and verified by MALDI-TOF MS to ensure >95% purity.

Notes on Antioxidant and Antimicrobial Properties

While Pleurain-D1 is primarily characterized as an antimicrobial peptide, it shares structural features with antioxidant peptides in the pleurain family. Proline residues and other amino acids such as methionine, cysteine, tyrosine, and tryptophan are critical for these activities. Substitution studies indicate that these residues are essential for maintaining the peptide’s bioactivity.

Summary Table of Preparation Steps for Pleurain-D1

Step Number Procedure Details/Conditions Purpose
1 Lyophilization and dissolution Lyophilized skin secretion dissolved in 0.1 M phosphate buffer, pH 6.0 with protease inhibitors Preserve and solubilize peptides
2 Ultrafiltration 10-kDa cutoff filter Concentrate peptides <10 kDa
3 RP-HPLC purification C18 column, monitored at 220/280 nm Separate peptides by hydrophobicity
4 Antimicrobial activity assay Agar diffusion and MIC determination Identify active antimicrobial fractions
5 Mass spectrometry (MALDI-TOF) Confirm molecular mass Verify peptide identity and purity
6 Edman degradation N-terminal amino acid sequencing Determine primary sequence
7 Cysteine alkylation Incubation with iodoacetamide (IAA) Stabilize cysteine residues
8 Chemical synthesis Solid-phase peptide synthesis, >95% purity Produce synthetic peptide for studies

Research Findings and Considerations

  • The purification method yields peptides with molecular weights between 1 and 4 kDa, consistent with Pleurain-D1’s size range.
  • The presence of proline and other key residues is essential for antimicrobial and antioxidant activity, suggesting that preparation methods must preserve these residues’ integrity.
  • Synthetic analogs of pleurain peptides, including Pleurain-D1, have been successfully produced to facilitate functional assays and potential therapeutic development.
  • Coordination studies with metal ions such as silver have been explored for related pleurain peptides, enhancing antimicrobial efficacy, though specific data on Pleurain-D1 metal complexes is limited.

Q & A

Q. What are the established mechanisms of action for Pleurain-D1 against Gram-negative and Gram-positive bacteria, and how can researchers validate these mechanisms experimentally?

  • Methodological Answer : Begin by consulting structural databases like APD3 or CAMPR3 to analyze Pleurain-D1’s sequence and predicted secondary structures (e.g., α-helical or β-sheet motifs) . Validate mechanisms using fluorescence-based assays (e.g., SYTOX Green uptake for membrane disruption) and transmission electron microscopy (TEM) to visualize bacterial membrane integrity post-treatment. Include controls like polymyxin B (for Gram-negative) and nisin (for Gram-positive) to benchmark activity .

Q. How should researchers design dose-response experiments to determine the minimum inhibitory concentration (MIC) of Pleurain-D1 across bacterial strains?

  • Methodological Answer : Use a broth microdilution assay with serial dilutions (e.g., 1–256 µg/mL) in 96-well plates, following CLSI guidelines. Include a negative control (medium alone) and a growth control (bacteria without peptide). Measure optical density (OD600) at 24-hour intervals. For reproducibility, test triplicates and use statistical tools like ANOVA to compare MIC values across strains. Refer to standardized tables for antimicrobial peptide testing (e.g., Table 1 in ) .

Q. What criteria should guide the selection of in vitro models for studying Pleurain-D1’s efficacy in biofilm eradication?

  • Methodological Answer : Prioritize models mimicking clinical scenarios, such as static biofilm assays (e.g., Calgary Biofilm Device) or flow-cell systems for dynamic biofilms. Use confocal microscopy with LIVE/DEAD staining (e.g., SYTO 9/propidium iodide) to quantify biofilm viability. Include positive controls like daptomycin or tobramycin and account for peptide stability in biofilm matrices by measuring degradation via HPLC .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies optimize Pleurain-D1’s antimicrobial activity while reducing cytotoxicity?

  • Methodological Answer : Use computational tools like PEP-FOLD3 to model Pleurain-D1’s tertiary structure and identify key residues for mutagenesis. Synthesize analogs with substitutions in hydrophobic or cationic regions (e.g., lysine → arginine) and test hemolytic activity against mammalian cells (e.g., RBC lysis assays). Validate SAR hypotheses using circular dichroism (CD) spectroscopy to confirm structural stability .

Q. What strategies resolve contradictory data on Pleurain-D1’s efficacy in vivo versus in vitro models?

  • Methodological Answer : Address discrepancies by evaluating pharmacokinetic parameters (e.g., half-life, tissue distribution) via LC-MS/MS in murine infection models. Test peptide stability in physiological conditions (e.g., serum proteolysis resistance) and adjust delivery methods (e.g., nanoparticle encapsulation) to enhance bioavailability. Cross-reference in vitro data with transcriptomic profiling of bacterial responses using RNA-seq .

Q. How can machine learning (ML) models improve the de novo design of Pleurain-D1 derivatives with enhanced specificity?

  • Methodological Answer : Train ML algorithms (e.g., random forest or neural networks) on curated datasets from APD3 or CAMP R3, focusing on physicochemical properties (e.g., charge, hydrophobicity). Use SHAP (SHapley Additive exPlanations) values to interpret feature importance. Validate top candidates with in silico docking (e.g., AutoDock Vina) against bacterial membrane targets like lipopolysaccharide (LPS) or lipid II .

Methodological Frameworks

Q. Which frameworks (e.g., PICO, FINER) are appropriate for formulating hypotheses about Pleurain-D1’s therapeutic potential?

  • Methodological Answer : Apply the FINER criteria to ensure hypotheses are Feasible (e.g., scalable peptide synthesis), Interesting (e.g., novel mechanism), Novel (e.g., unexplored bacterial targets), Ethical (e.g., animal model compliance), and Relevant (e.g., addressing antibiotic resistance). For clinical translation, use PICO to define Population (e.g., immunocompromised patients), Intervention (Pleurain-D1 dosage), Comparison (standard antibiotics), and Outcomes (e.g., survival rates) .

Q. How should researchers address variability in Pleurain-D1’s activity due to experimental conditions (e.g., pH, ionic strength)?

  • Methodological Answer : Conduct robustness testing using design of experiments (DoE) to evaluate factors like pH (5.5–7.5) and salt concentration (0–150 mM NaCl). Use response surface methodology (RSM) to identify optimal conditions. Document deviations in standardized protocols (e.g., CLSI M07-A11) and report all parameters in supplementary materials .

Data Reproducibility & Reporting

Q. What metadata is critical for ensuring reproducibility in Pleurain-D1 studies?

  • Methodological Answer : Report peptide synthesis details (e.g., solid-phase synthesis purity ≥95%), storage conditions (e.g., lyophilized at −80°C), and solvent preparation (e.g., 0.01% acetic acid). Include raw data for MIC assays, cytotoxicity, and structural analyses in public repositories (e.g., Zenodo or Figshare). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers ethically justify animal studies for Pleurain-D1’s preclinical validation?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design and reporting. Justify sample size using power analysis and minimize animal use via hierarchical testing (e.g., start with invertebrate models like Galleria mellonella). Obtain approval from institutional animal care committees (IACUC) and disclose all ethical considerations in manuscripts .

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